![molecular formula C7H14ClNO B572683 (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride CAS No. 1256240-40-0](/img/structure/B572683.png)

(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

説明

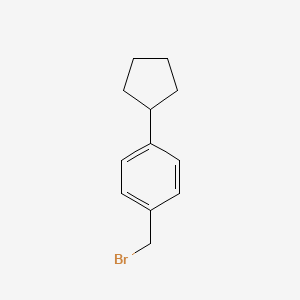

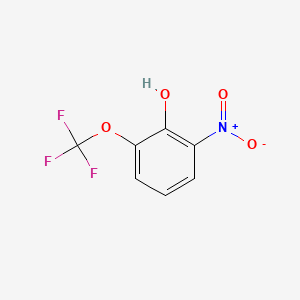

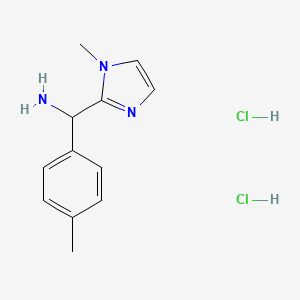

“(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride” is a chemical compound with the CAS Number: 1256240-40-0 . It is also known by other names such as “(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride” and “(3AR,5R,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-ol HCl” among others .

Molecular Structure Analysis

The molecular formula of this compound is C7H14ClNO . The IUPAC name is (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride . The InChI code is 1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7+; . The compound’s structure includes a cyclopenta[c]pyrrol-5-ol ring, which is octahydro-, indicating the presence of eight hydrogen atoms .Physical and Chemical Properties Analysis

The molecular weight of this compound is 163.64 g/mol . It is a solid at room temperature . The compound should be stored in a refrigerator for optimal preservation .科学的研究の応用

Overview of Pyrrole-Based Compounds

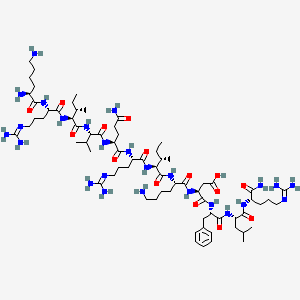

Pyrrole-based compounds, including those with structures similar to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, are widely studied in medicinal chemistry due to their significant pharmacological properties. These compounds are inspired by natural products and have been explored for various therapeutic areas, including anticancer, antimicrobial, and antiviral applications. The pyrrole ring, a common motif in drug discovery programs, is recognized for its pharmaceutical and pharmacological features, making it a key pharmacophore unit in many drugs (Li Petri et al., 2020).

Pyrrole in Drug Discovery

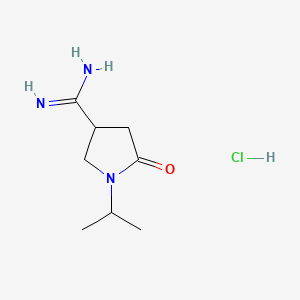

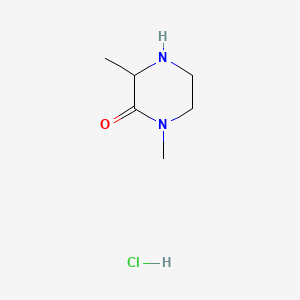

The pyrrolidine ring, closely related to pyrrole-based structures, is utilized in the design of compounds for treating human diseases. Its saturated scaffold offers advantages in exploring the pharmacophore space, contributing to the stereochemistry and increasing three-dimensional coverage of molecules. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including their structure–activity relationships and the influence of steric factors on biological activity (Petri et al., 2021).

Synthesis and Reactivity of Pyrrole Derivatives

Research on pyrrole derivatives emphasizes their synthesis and reactivity. Microwave-assisted preparation of azaheterocyclic systems, including pyrrole, highlights the methodology's advantages such as cleaner chemistry, reduced reaction times, and improved yields. This approach demonstrates the significance of pyrrole and its derivatives in organic synthesis, serving as active intermediates in medicine and industry (Sakhuja et al., 2012).

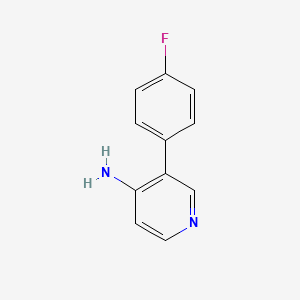

Antiviral Activities of Pyridine and Pyrrole Derivatives

A comprehensive review from 2000 to 2020 on pyridine fused and containing heterocycles, including pyrrole derivatives, highlights their broad antiviral activities against various viruses such as HIV, HCV, HBV, RSV, and CMV. These derivatives showcase diverse mechanisms of action, including inhibition of viral replication, polymerase inhibition, and interference with viral protein synthesis, underscoring the potential of pyrrole derivatives as antiviral agents (Alizadeh & Ebrahimzadeh, 2021).

Safety and Hazards

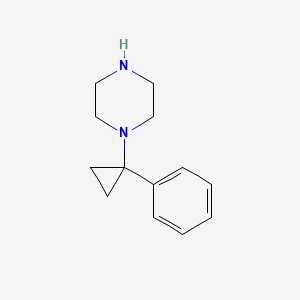

This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H320, H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

作用機序

Target of Action

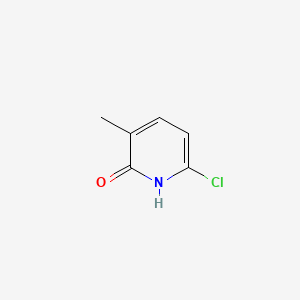

The primary target of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is the NMDA receptor , specifically the NR1/NR2B receptors . The NMDA receptor is a critical signaling mechanism in the human brain, playing a key role in regulating synaptic plasticity, which is at the core of cognitive functions such as learning and memory .

Mode of Action

This compound acts as a negative allosteric modulator of the NR1/NR2B receptors . It selectively modulates the activity of these receptors, which are composed of two NR1 subunits and two NR2 subunits . The modulation can occur at receptors that express two of the targeted subunits, or only one of the targeted subunits .

Biochemical Pathways

The compound affects the glutamatergic synaptic transmission mediated by NMDA receptors . Glutamate is the major excitatory neurotransmitter in the brain, utilized at 80% of synapses . By modulating the function of NMDA receptors, this compound can influence the strength of synapses and thus regulate synaptic plasticity .

Result of Action

The modulation of NMDA receptor function by this compound can have significant effects on brain function, particularly cognitive functions such as learning and memory . By selectively modulating the activity of NR1/NR2B receptors, it can influence the strength of synapses and thus regulate synaptic plasticity .

特性

IUPAC Name |

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXZUMCDLBBQU-VPEOJXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1CNC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@@H]2CC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736773 | |

| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256240-40-0 | |

| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

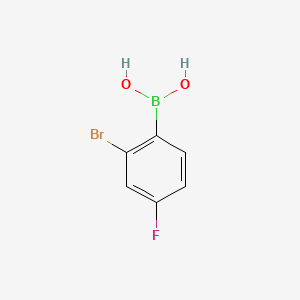

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)

![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride](/img/structure/B572616.png)